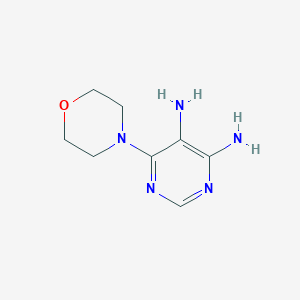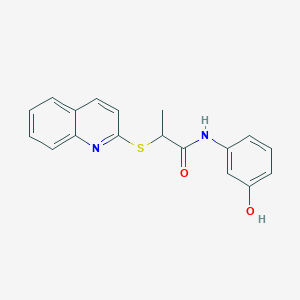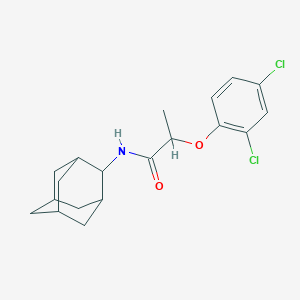
6-(4-morpholinyl)-4,5-pyrimidinediamine
Descripción general
Descripción
6-(4-morpholinyl)-4,5-pyrimidinediamine, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth, differentiation, and survival, making it an important target for cancer research. PD0325901 has been shown to inhibit the growth of various cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Mecanismo De Acción
6-(4-morpholinyl)-4,5-pyrimidinediamine inhibits the activity of MEK1/2, which are upstream kinases in the MAPK pathway. By inhibiting MEK1/2, 6-(4-morpholinyl)-4,5-pyrimidinediamine prevents the activation of downstream kinases such as ERK1/2, which are involved in cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-(4-morpholinyl)-4,5-pyrimidinediamine has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits cell proliferation and induces apoptosis, and also inhibits angiogenesis and metastasis. 6-(4-morpholinyl)-4,5-pyrimidinediamine has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-morpholinyl)-4,5-pyrimidinediamine has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research. It has also been extensively studied in preclinical models of cancer, providing a wealth of data on its efficacy and mechanism of action. However, 6-(4-morpholinyl)-4,5-pyrimidinediamine also has some limitations. It has been shown to have off-target effects on other kinases, which can complicate interpretation of results. It is also relatively expensive, which can limit its use in some labs.
Direcciones Futuras
There are a number of future directions for research on 6-(4-morpholinyl)-4,5-pyrimidinediamine. One area of interest is in combination therapy, where 6-(4-morpholinyl)-4,5-pyrimidinediamine is used in conjunction with other chemotherapeutic agents to increase efficacy. Another area of interest is in developing more specific inhibitors of the MAPK pathway, which may have fewer off-target effects. Finally, there is interest in developing 6-(4-morpholinyl)-4,5-pyrimidinediamine as a therapeutic agent for other diseases besides cancer, such as inflammatory disorders.
Métodos De Síntesis
6-(4-morpholinyl)-4,5-pyrimidinediamine can be synthesized using a multi-step process that involves the reaction of 4,5-diaminopyrimidine with 4-chloro-3-nitrobenzyl alcohol, followed by reduction and subsequent reaction with morpholine. The final product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
6-(4-morpholinyl)-4,5-pyrimidinediamine has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth and metastasis. It has been shown to be particularly effective in inhibiting the growth of melanoma cells, which are known to have mutations in the MAPK pathway.
Propiedades
IUPAC Name |
6-morpholin-4-ylpyrimidine-4,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTASUYICDQHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284920 | |
| Record name | 6-(morpholin-4-yl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholin-4-yl)pyrimidine-4,5-diamine | |
CAS RN |
24957-90-2 | |
| Record name | NSC39844 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(morpholin-4-yl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60284920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4989711.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B4989714.png)
![2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)


![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)
![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)

![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![N-(1-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4989789.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4989797.png)
